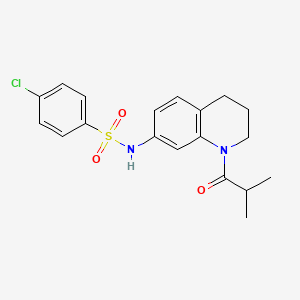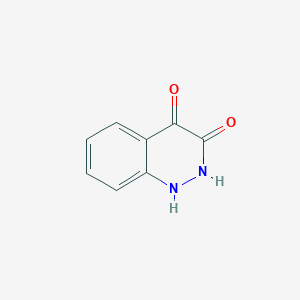
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide involves the inhibition of acetylcholinesterase, which leads to an increase in the concentration of acetylcholine in the brain. This, in turn, enhances the cholinergic neurotransmission, which is important for memory and cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide have been studied extensively. The compound has been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide in lab experiments is its ability to inhibit acetylcholinesterase, which makes it a valuable tool for studying the cholinergic neurotransmission. However, one of the limitations is that the compound is not very water-soluble, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide. One direction is to develop more water-soluble derivatives of the compound that can be used in aqueous solutions. Another direction is to study the compound's potential applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, the compound's potential applications in the field of agriculture, specifically as a pesticide, can also be explored.
Conclusion:
In conclusion, 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide is a chemical compound that has potential applications in various fields of scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the cholinergic neurotransmission and developing new drugs for the treatment of neurological disorders. Further research is needed to explore its potential applications in other fields and to develop more water-soluble derivatives of the compound.
Synthesemethoden
The synthesis of 2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide involves the condensation reaction of 2-methyl-1-oxo-3,4-dihydroisoquinoline-6-carboxylic acid with thionyl chloride, followed by reaction with 2-amino-3-chloropropanoic acid. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide has been studied for its potential applications in various fields of scientific research. One of the major applications is in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognitive function.
Eigenschaften
IUPAC Name |
2-chloro-N-(2-methyl-1-oxo-3,4-dihydroisoquinolin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-8(14)12(17)15-10-3-4-11-9(7-10)5-6-16(2)13(11)18/h3-4,7-8H,5-6H2,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSPNPHTLJVVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC2=C(C=C1)C(=O)N(CC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-8-methoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2593928.png)
![[(2,3-Dimethoxyphenyl)methyl][3-(dimethylamino)propyl]amine dihydrochloride](/img/no-structure.png)


![N-(2-chloro-4-fluorophenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2593933.png)
![N-(4-nitrophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2593937.png)

![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,3'-oxetane]-1-yl)methyl]carbamate](/img/structure/B2593941.png)
![N-(3-methoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2593943.png)

![2-(4-Methylphenyl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2593945.png)
![7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2593947.png)
![1-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2593948.png)
